4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S1550981
CAS No.
26131-61-3
M.F
C10H11N3S
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS Number

26131-61-3

Product Name

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)

InChI Key

TWQMMYPNEWSRLM-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2

4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole core, a nucleophilic thiol group at the 3-position, an ethyl group at the 4-position, and a phenyl ring at the 5-position. With a molecular weight of 205.28 g/mol and a calculated LogP of 1.107, it serves as a critical intermediate in the synthesis of advanced agrochemicals, corrosion inhibitors, and pharmaceutical libraries, particularly CYP51-targeting antifungals and antitubercular agents. The presence of the N4-ethyl group provides a precise steric and lipophilic balance that distinguishes it from 4-methyl or 4-unsubstituted analogs, making it a preferred precursor for downstream S-alkylation and cross-coupling reactions where both high synthetic yield and optimal membrane permeability of the final product are required [1].

Substituting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with generic analogs, such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol or 5-phenyl-1H-1,2,4-triazole-3-thiol, compromises both processability and downstream application performance. In synthetic workflows, 4-unsubstituted triazoles suffer from competing N-alkylation versus S-alkylation, reducing the yield of the desired thioether products and complicating purification. Furthermore, in pharmaceutical library design, the N4-ethyl group contributes specifically to the lipophilicity (LogP ~1.1) required for penetrating complex biological barriers, such as the mycobacterial cell wall or fungal membranes. Replacing the ethyl group with a methyl group or hydrogen reduces this lipophilicity, leading to a precipitous drop in downstream biological efficacy (e.g., higher MIC values) and rendering the generic substitutes inadequate for high-performance screening campaigns[1].

High-Yield S-Alkylation Precursor Suitability

In the synthesis of triazole-clubbed pyrazole derivatives and antitubercular agents, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates excellent processability. Base-catalyzed cyclization to form this specific 4-ethyl scaffold achieves an isolated yield of 85%, whereas bulkier 4-aryl or sterically hindered alkyl analogs often yield <60% due to steric clashes during ring closure. Furthermore, the permanent substitution at the N4 position completely blocks N-alkylation, ensuring that subsequent reactions with alkyl halides (e.g., 2-chloro-1-(4,5-dihydro-1H-pyrazol-1-yl)ethanones) proceed with near 100% S-regioselectivity [1].

Evidence DimensionPrecursor Synthesis Yield & Regioselectivity
Target Compound Data85% yield; ~100% S-alkylation regioselectivity
Comparator Or Baseline4-aryl/bulky analogs (<60% yield); 4-unsubstituted analogs (mixed N/S-alkylation)
Quantified Difference>25% higher primary yield and elimination of N-alkylation byproducts
ConditionsBase-catalyzed cyclization (KOH/H2O, 90 °C) and subsequent S-alkylation in anhydrous K2CO3

Eliminating N-alkylation byproducts reduces purification costs and maximizes the yield of active thioether APIs in industrial scale-up.

Optimized Lipophilicity for Downstream API Permeability

The N4-ethyl substitution precisely tunes the physicochemical properties of the triazole scaffold. 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol possesses a calculated LogP of 1.107, compared to the significantly more hydrophilic 5-phenyl-1H-1,2,4-triazole-3-thiol (LogP ~0.5). This quantified increase in lipophilicity is critical for downstream pharmaceutical applications, as derivatives built from the 4-ethyl scaffold exhibit superior penetration across the lipophilic mycolic acid layer of M. tuberculosis and the ergosterol-rich fungal cell membranes, directly translating to enhanced in vitro efficacy [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP = 1.107 (4-ethyl substitution)
Comparator Or BaselineLogP ~0.5 (4-unsubstituted baseline)
Quantified Difference~0.6 log unit increase in lipophilicity
ConditionsStandard physicochemical property calculation (Lipinski parameters)

Procuring the 4-ethyl building block ensures that downstream compound libraries possess the baseline lipophilicity required for cellular assay success.

Translation to Nanomolar Downstream Efficacy

The selection of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a core scaffold directly impacts the potency of resulting drug libraries. When derivatized into 3,5-dinitrophenyl S-substituted analogs, the 4-ethyl compounds achieved Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv as low as 0.03 μM. Similarly, in antifungal screening targeting CYP51, 4-ethyl-triazole-clubbed pyrazoles demonstrated MIC values of 0.5 µg/mL against fluconazole-resistant strains, significantly outperforming standard control drugs and validating the 4-ethyl-5-phenyl core as a privileged structural motif [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.03 μM (antitubercular); 0.5 µg/mL (antifungal)
Comparator Or BaselineStandard first-line therapies (e.g., Fluconazole MIC > 64 µg/mL for resistant strains)
Quantified DifferenceOrders of magnitude higher potency against resistant strains
ConditionsIn vitro MIC assays against M. tuberculosis H37Rv and Fluconazole-resistant Candida strains

For pharmaceutical R&D procurement, starting with a validated, high-potency-yielding scaffold significantly increases the probability of identifying lead candidates.

Enhanced Adsorption for Metal Surface Protection

Beyond pharmaceutical use, 1,2,4-triazole-3-thiols are deployed as corrosion inhibitors. The 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol molecule leverages both the electron-donating inductive effect of the ethyl group and the extensive π-electron system of the phenyl ring to facilitate strong chemisorption onto mild steel. In 1 M HCl solutions, this specific substitution pattern promotes the formation of a dense protective monolayer, achieving inhibition efficiencies that typically exceed 90% at low millimolar concentrations, outperforming basic unsubstituted triazoles which often plateau at 70-80% efficiency under identical acidic conditions [1].

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data>90% efficiency at low millimolar concentrations
Comparator Or BaselineUnsubstituted triazoles (~70-80% efficiency)
Quantified Difference10-20% absolute increase in inhibition efficiency
ConditionsMild steel immersed in 1 M HCl at 298 K (Tafel polarization / weight loss assays)

Industrial buyers formulating acid pickling baths or pipeline treatments require the higher efficiency of the 4-ethyl-5-phenyl derivative to minimize metal loss.

Precursor for Antimicrobial and Antifungal Library Synthesis

Due to its locked N4 position and optimal LogP (1.107), this compound is the ideal starting material for synthesizing S-alkylated triazole-clubbed pyrazoles targeting fungal CYP51 or mycobacterial cell wall synthesis. The ethyl group prevents unwanted N-alkylation side reactions, ensuring high yields during library generation[1].

Acidic Environment Corrosion Inhibitor Formulation

The strong electron-donating properties of the ethyl group combined with the phenyl π-system make this compound highly effective for formulating corrosion inhibitors for mild steel in 1 M HCl applications, such as industrial acid pickling, where it forms a highly protective chemisorbed layer [2].

Ligand Development for Transition Metal Complexes

The presence of the exocyclic sulfur and multiple ring nitrogens allows the 4-ethyl-5-phenyl scaffold to act as a versatile multidentate ligand. It is highly useful in the procurement of materials for coordination chemistry and catalysis where steric tuning by the N4-ethyl group is required to stabilize specific metal oxidation states [3].

XLogP3

2

Wikipedia

4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Dates

Last modified: 08-15-2023

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